1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-
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Overview
Description
1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include solvent-free microwave-assisted reactions, which are efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, nickel catalysts, and various solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield disubstituted imidazoles, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1-(4-bromophenyl)-: Another brominated imidazole derivative with similar chemical properties.
2-Bromo-1-methyl-1H-imidazole: Used in the synthesis of various biologically active compounds.
Uniqueness
1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
58830-87-8 |
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Molecular Formula |
C16H21BrN2 |
Molecular Weight |
321.25 g/mol |
IUPAC Name |
1-[2-(2-bromophenyl)heptyl]imidazole |
InChI |
InChI=1S/C16H21BrN2/c1-2-3-4-7-14(12-19-11-10-18-13-19)15-8-5-6-9-16(15)17/h5-6,8-11,13-14H,2-4,7,12H2,1H3 |
InChI Key |
VQJIIQOKWSSBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN1C=CN=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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